molecular formula C7H7Cl2NO3S B13943086 Benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl- CAS No. 51750-32-4

Benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl-

Cat. No.: B13943086
CAS No.: 51750-32-4
M. Wt: 256.11 g/mol
InChI Key: BUURMHBKUUZRFW-UHFFFAOYSA-N
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Description

Benzenesulfonic acid derivatives are widely utilized in industrial and pharmaceutical applications due to their versatile sulfonic acid group, which enhances solubility and reactivity. The compound 2-amino-3,5-dichloro-4-methylbenzenesulfonic acid features a benzene ring substituted with an amino group (-NH₂) at position 2, chlorine atoms at positions 3 and 5, a methyl group (-CH₃) at position 4, and a sulfonic acid (-SO₃H) group at position 1.

Properties

CAS No.

51750-32-4

Molecular Formula

C7H7Cl2NO3S

Molecular Weight

256.11 g/mol

IUPAC Name

2-amino-3,5-dichloro-4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H7Cl2NO3S/c1-3-4(8)2-5(14(11,12)13)7(10)6(3)9/h2H,10H2,1H3,(H,11,12,13)

InChI Key

BUURMHBKUUZRFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Cl)N)S(=O)(=O)O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of benzenesulfonic acid derivatives with amino, chloro, and methyl substituents typically involves multi-step aromatic substitution reactions including nitration, sulfonation, reduction, and halogenation. The key challenge is to achieve selective substitution at the 2-, 3-, 4-, and 5-positions of the benzene ring with high yield and purity.

Stepwise Preparation Route

Based on the analysis of related compounds and analogous synthetic routes, the preparation of benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl- can be constructed from readily available starting materials such as m-toluic acid or substituted benzoic acids through the following steps:

Step Reaction Type Description Conditions / Reagents Outcome / Notes
1 Nitration Nitration of m-toluic acid to introduce nitro group at the 2-position Nitric acid (60-75%), controlled temperature Formation of 2-nitro-3-methylbenzoic acid with high regioselectivity and yield
2 Reduction (Hydrogenation) Catalytic hydrogenation of nitro group to amino group Pd/C catalyst, ethanol solvent, hydrogen atmosphere, 50 °C, 2 hours Conversion to 2-amino-3-methylbenzoic acid with >98% purity and high yield
3 Chlorination Selective chlorination at 3- and 5-positions of aromatic ring Chlorination reagent (e.g., dichlorohydantoin), benzoyl peroxide catalyst, solvents like DMF, 90-110 °C, 1-2 hours Formation of 2-amino-3,5-dichloro-4-methylbenzoic acid with 87.7% yield and 99.5% purity
4 Sulfonation Introduction of sulfonic acid group at the 2-position (ortho to amino group) Sulfonation reagents such as sulfuric acid or sulfonating agents under controlled conditions Formation of benzenesulfonic acid derivative; conditions optimized to avoid over-sulfonation

This sequence is adapted from a patent on the preparation of 2-amino-3-methyl-5-chlorobenzoic acid, which shares structural similarity with the target compound, except for the sulfonic acid group which can be introduced via sulfonation of the aromatic ring after chlorination and amination steps.

Chlorination Specifics

Chlorination of amino-substituted aromatic compounds is commonly achieved by bubbling chlorine gas into a solution of the amino compound in anhydrous alcohol solvents such as ethyl or t-butyl alcohol at low temperatures (0–20 °C). The use of 2.0 to 2.5 molar equivalents of chlorine ensures selective dichlorination at the 3- and 5-positions. This method has been demonstrated in the preparation of 4'-amino-2-(t-butylamino)-3',5'-dichloroacetophenone, a closely related compound, with subsequent reduction to the desired product.

Parameter Details
Solvent Anhydrous ethyl or t-butyl alcohol
Chlorine equivalents 2.0 to 2.5 molar equivalents
Temperature 0 to 20 °C (preferably 0 to 10 °C)
Reaction time Sufficient to complete chlorination
Post-chlorination treatment Reduction with sodium borohydride if needed

This chlorination approach provides high purity and satisfactory yields, suitable for scale-up.

Sulfonation Techniques

Sulfonation to introduce the sulfonic acid group (-SO3H) at the 2-position adjacent to the amino group can be performed by conventional aromatic sulfonation methods. These include treatment with concentrated sulfuric acid or oleum under controlled temperature to avoid polysulfonation or decomposition. An alternative is the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide complexes.

A patent for 4-amino-2-sulfobenzoic acid preparation describes dissolving nitro-substituted aromatic sulfonate sodium salts in sodium hydroxide solution, followed by oxidation with pressurized air and reduction with iron powder to yield amino-sulfonic acid derivatives with high purity and yield. This method may be adapted to the target compound with appropriate precursor selection.

Alternative Synthetic Routes

  • Alkylation and Coupling Methods: Synthesis of related benzenesulfonic acid derivatives with amino and chloro substituents has been achieved via alkylation of phenolic groups followed by hydrolysis and coupling with substituted anilines using amide bond formation techniques. While this route is more common for benzoic acid derivatives, it may inform functional group transformations applicable to the target compound.

  • Reduction of Ketone Intermediates: Some methods involve chlorination of amino-substituted acetophenones followed by reduction to alcohols, which can be further transformed into sulfonic acid derivatives. This approach is more complex but can yield highly pure intermediates.

Research Outcomes and Data Summary

Yields and Purity

Compound/Step Yield (%) Purity (%) Notes
2-nitro-3-methylbenzoic acid (nitration) 63.0–68.4 High regioselectivity nitration
2-amino-3-methylbenzoic acid (reduction) 98.6 99.2 Pd/C catalyst, hydrogenation
2-amino-3-methyl-5-chlorobenzoic acid (chlorination) 87.7 99.5 Chlorination with dichlorohydantoin and benzoyl peroxide
4-amino-2-sulfobenzoic acid (sulfonation) High Oxidation and reduction method, high purity

Analytical Techniques

  • HPLC Analysis: Reverse phase HPLC using acetonitrile-water-phosphoric acid mobile phase is effective for analyzing benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl- and its impurities. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid.

  • Melting Point: Chlorinated amino benzoic acids exhibit melting points in the range of 238–243 °C, indicative of high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzenesulfonic acids, sulfonamides, and sulfonyl chlorides .

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl- involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like human neutrophil elastase, preventing substrate binding and subsequent enzymatic activity . This inhibition is crucial in reducing inflammation and tissue damage in conditions like ARDS.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-amino-3,5-dichloro-4-methylbenzenesulfonic acid with structurally related benzenesulfonic acid derivatives:

Compound Name (CAS) Substituents (Positions) Functional Groups Molecular Formula Key Applications References
2-Amino-3,5-dichloro-4-methylbenzenesulfonic acid -NH₂ (2), -Cl (3,5), -CH₃ (4), -SO₃H (1) Amino, chloro, methyl, sulfonic acid C₇H₆Cl₂NO₃S Pharmaceuticals, dyes, intermediates Inferred
Benzenesulfonic acid, 2,5-dichloro-4-hydrazinyl (118-89-8) -Cl (2,5), -NH-NH₂ (4), -SO₃H (1) Chloro, hydrazine, sulfonic acid C₆H₆Cl₂N₂O₃S Synthetic intermediates
Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, sodium salt (4156-21-2) -Cl (4,6 triazine), -NH- (linker), -SO₃H (1) Triazine, sulfonic acid C₉H₆Cl₂N₄O₃S·Na Reactive dyes, crosslinking agents
Benzenesulfonic acid, 4,5-dichloro-2-[azo dye complex] (85187-33-3) -Cl (4,5), azo group, -SO₃H (1) Azo, chloro, sulfonic acid Varies Textile dyes, pigments

Key Comparisons:

Substituent Effects on Reactivity: The amino group in the target compound (position 2) enhances nucleophilic reactivity compared to the hydrazinyl group in CAS 118-89-8 . This makes the former more suitable for coupling reactions in dye synthesis. Chlorine atoms at positions 3 and 5 (target compound) increase electrophilic substitution resistance compared to chlorine at positions 2 and 5 (CAS 118-89-8), altering regioselectivity in further reactions.

Thermal and Chemical Stability: The triazine-containing derivative (CAS 4156-21-2) exhibits higher thermal stability due to the aromatic triazine ring, making it suitable for high-temperature industrial processes .

Applications: Azo-linked compounds (e.g., CAS 85187-33-3) are primarily used in textiles, whereas the target compound’s amino and methyl groups may favor drug design or agrochemical applications . The sodium salt form of triazine derivatives (CAS 4156-21-2) enhances water solubility, critical for dye formulation, whereas the free sulfonic acid form (target compound) may be preferred for acidic catalysis .

Biological Activity

Benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl- is a compound of significant interest due to its biological activity. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Research indicates that benzenesulfonamide derivatives, including 2-amino-3,5-dichloro-4-methyl-, may exert their biological effects through various mechanisms:

  • Calcium Channel Inhibition : Some studies suggest that these compounds can act as inhibitors of calcium channels, which play a crucial role in cardiovascular function. For instance, a derivative (4-(2-aminoethyl)-benzenesulfonamide) showed a decrease in perfusion pressure through inhibition of L-type calcium channels .
  • Anticancer Activity : Preliminary studies have indicated that certain derivatives exhibit promising anticancer properties by inducing apoptosis in cancer cell lines such as MCF-7 and LoVo .

Cardiovascular Effects

A study highlighted the effect of benzenesulfonamide derivatives on perfusion pressure and coronary resistance. The results demonstrated that the derivative 4-(2-aminoethyl)-benzenesulfonamide significantly reduced perfusion pressure compared to control conditions, suggesting potential therapeutic applications in hypertension management .

CompoundEffect on Perfusion PressureCoronary Resistance
4-(2-aminoethyl)-benzenesulfonamideDecreasedLowered
2,5-dichloro-N-(4-nitrophenyl)MinimalUnchanged
ControlBaselineBaseline

Anticancer Activity

In vitro studies evaluated the anticancer effects of synthesized derivatives of benzenesulfonamides. The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use:

Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis
LoVo30Cell cycle arrest

Case Studies

  • Cardiovascular Study : A detailed examination was conducted on the effects of 4-(2-aminoethyl)-benzenesulfonamide on isolated rat hearts. The study concluded that this compound could be a potential candidate for treating heart-related ailments due to its ability to modulate blood pressure through calcium channel interaction .
  • Anticancer Research : In another study focusing on the anticancer properties of sulfonamide derivatives, researchers found that compounds similar to benzenesulfonic acid induced apoptosis in MCF-7 cells after 48 hours of exposure. This suggests that modifications in the sulfonamide structure can enhance biological activity against cancer cells .

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